Meprobamate N-beta-D-glucuronide sodium salt

Description

Properties

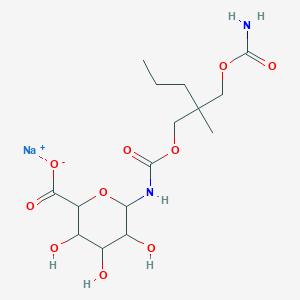

Molecular Formula |

C15H25N2NaO10 |

|---|---|

Molecular Weight |

416.36 g/mol |

IUPAC Name |

sodium;6-[[2-(carbamoyloxymethyl)-2-methylpentoxy]carbonylamino]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H26N2O10.Na/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22;/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22);/q;+1/p-1 |

InChI Key |

NTMRHZKKVLZBPD-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

In Vitro Hepatic Microsomal Systems

Hepatic microsomes from mammalian models (e.g., human, rat) are incubated with meprobamate and the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA). Optimal conditions include:

- pH : 7.4 (phosphate buffer)

- Temperature : 37°C

- Incubation time : 60–120 minutes

- Enzyme activity : 0.5–2.0 nmol/min/mg protein

Under these parameters, yields of 65–80% are achievable, with purification via solid-phase extraction (SPE) using mixed-mode cation exchange sorbents (e.g., EVOLUTE® EXPRESS CX).

Recombinant β-Glucuronidase Systems

Recombinant enzymes such as Escherichia coli β-glucuronidase (GUS) offer higher specificity. A study comparing four β-glucuronidases (red abalone, Campbell abalone, IMCSzyme, BGTurbo) demonstrated:

- Optimal hydrolysis : 55°C for 30 minutes

- Buffer compatibility : 0.1M ammonium acetate (pH 4.0) or 0.15M sodium phosphate (pH 6.8)

- Efficiency : >90% conversion for opiate glucuronides, though meprobamate requires extended incubation.

Chemical Synthesis

Chemical routes provide higher scalability and avoid enzymatic variability. Two dominant strategies are outlined below.

Koenigs-Knorr Glycosylation

This classical method involves reacting meprobamate with methyl 2,3,4-tri-O-acetyl-1-bromo-glucuronate in acetone/water (1:4 v/v) at 37°C. Key steps include:

- Acetylation : Protect glucuronic acid hydroxyl groups.

- Coupling : Bromoglucuronate reacts with meprobamate’s primary amine.

- Deprotection : Alkaline hydrolysis (0.1M NaOH) removes acetyl groups.

Yield : 14–29%.

Purity : ≥95% after recrystallization from methanol.

Allyl Glucuronate Intermediate

A modified approach starts with allyl D-glucuronate, which undergoes:

- Acylation : Meprobamate’s carbamate group reacts with glucuronate’s anomeric carbon.

- Allyl Group Removal : Pd-catalyzed deprotection under hydrogen atmosphere.

- Salt Formation : Neutralization with sodium hydroxide.

Advantages : Avoids toxic brominated intermediates.

Yield : 22–27%.

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and reproducibility. A representative workflow includes:

| Step | Conditions | Equipment |

|---|---|---|

| Glucuronidation | 50°C, pH 7.0, 6 hours | Stirred-tank reactor |

| Filtration | 0.22 µm membrane | Cross-flow filtration |

| Crystallization | Methanol/water (3:1), −20°C, 12 hours | Cooling crystallizer |

| Lyophilization | −50°C, 0.01 mBar, 48 hours | Freeze dryer |

Output : 1–5 kg batches with ≥98% purity.

Optimization and Challenges

Solvent Systems

Byproduct Mitigation

- N-Oxidation : Minimized by nitrogen sparging during reactions.

- Dimerization : Controlled via dilute reaction conditions (≤0.1M).

Analytical Characterization

Post-synthesis validation employs:

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Enzymatic Glucuronidation

The primary reaction involves the transfer of a glucuronyl group to meprobamate:

This reaction is critical for metabolizing meprobamate in the liver, enhancing its water solubility for excretion .

Salt Formation

The sodium salt is formed by deprotonation:

This reaction stabilizes the compound by neutralizing the carboxyl group .

Analytical Methods

Enzyme immunoassays (EIAs) detect meprobamate in biological samples by competitive binding between free meprobamate and a meprobamate-labeled glucose-6-phosphate dehydrogenase (G6PDH) conjugate. The reaction’s outcome is measured spectrophotometrically at 340 nm , reflecting NADH production .

| Parameter | Semi-Quantitative | Qualitative |

|---|---|---|

| Cutoff (ng/mL) | 100 | 100 |

| Accuracy | 98.5% agreement | 96.6% agreement |

| Cross-Reactivity | Boric acid (1%) | None significant |

Research Findings

-

Structural Confirmation : The glucuronide’s structure was confirmed via direct condensation of meprobamate and glucuronic acid .

-

Enzymatic Dependency : Formation requires UGTs, ruling out spontaneous synthesis .

-

Stability in Urine : Long-term stability at -20°C enables reliable forensic testing .

This synthesis and reactivity profile underscores the sodium salt’s role as a key metabolite in pharmacokinetic studies and forensic toxicology.

Scientific Research Applications

Chemical Research Applications

Meprobamate N-beta-D-glucuronide sodium salt is widely utilized in chemical research for several reasons:

- Model Compound for Glucuronidation Studies : It serves as a model compound to study glucuronidation processes and enzyme kinetics. Researchers use it to understand the metabolic pathways involving UDP-glucuronosyltransferase enzymes, which are crucial for drug metabolism.

- Reference Standard : In analytical chemistry, this compound is employed as a reference standard for quantifying meprobamate and its metabolites in biological samples. Its stability and solubility make it suitable for various analytical techniques, including chromatography .

Biological Research Applications

The biological implications of this compound are significant:

- Metabolism and Excretion Studies : This compound aids in elucidating the metabolic pathways of meprobamate within biological systems. Understanding its role in metabolism helps researchers predict how meprobamate interacts with other drugs and how it is excreted from the body .

- Pharmacokinetic Investigations : Studies have shown that the glucuronidation process reduces the pharmacological activity of meprobamate, which is vital for understanding its therapeutic effects and safety profile in polypharmacy contexts .

Medical Applications

In medical research, this compound has several applications:

- Therapeutic Monitoring : The compound can be used as a biomarker for monitoring meprobamate usage in patients, especially in cases of overdose or abuse. Its presence in biological fluids can indicate recent consumption of meprobamate .

- Drug Interaction Studies : Research indicates that this metabolite can influence the pharmacokinetics of co-administered drugs by affecting their metabolic pathways through competitive inhibition or induction of UGT enzymes. This understanding is crucial for optimizing therapeutic regimens involving meprobamate .

Industrial Applications

In industrial settings, this compound finds utility in various applications:

- Pharmaceutical Development : The compound is studied for its potential therapeutic effects and its role in drug formulation processes. Its properties can inform the development of new medications that leverage similar metabolic pathways .

- Analytical Method Development : It is also utilized in developing analytical methods for detecting and quantifying glucuronide conjugates in various matrices, enhancing the quality control processes within pharmaceutical manufacturing .

Comparative Analysis with Other Compounds

To better understand the unique features of this compound, a comparative analysis with other related compounds is provided below:

| Compound | Parent Drug | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Meprobamate | Minimal | Enhances solubility for excretion |

| Diazepam Glucuronide | Diazepam | Anxiolytic | Active metabolite with sedative effects |

| Lorazepam Glucuronide | Lorazepam | Anxiolytic | More potent than parent drug |

| Oxazepam Glucuronide | Oxazepam | Anxiolytic | Rapidly eliminated via glucuronidation |

This table highlights how this compound differs from other metabolites derived from anxiolytic drugs, particularly regarding its minimal biological activity and specific metabolic pathway linked to meprobamate.

Mechanism of Action

The mechanism of action of Meprobamate N-beta-D-glucuronide sodium salt involves its interaction with specific molecular targets and pathways. It binds to the GABA A receptors in the central nervous system, leading to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord. This results in the reduction of anxiety and muscle relaxation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of Meprobamate N-beta-D-glucuronide sodium salt with structurally or functionally related glucuronides:

*Note: Meprobamate’s molecular formula is inferred as C₁₅H₂₅N₂O₁₁Na (meprobamate [C₉H₁₈N₂O₄] + glucuronic acid [C₆H₁₀O₇] - 2H + Na).

Metabolic and Pharmacological Contrasts

- Conjugation Site: N-glucuronides (e.g., Meprobamate, Dapsone, Retigabine) are formed via amine group conjugation, common in drugs with carbamate or sulfonamide groups. This pathway enhances solubility but may require specific UGT isoforms . O-glucuronides (e.g., Methyl, 7-Hydroxycoumarin) involve hydroxyl or carboxyl groups, typical for phenols or alcohols. These are often used as enzyme substrates or diagnostic tools .

Therapeutic Relevance :

- Fluorescent probes like 7-Hydroxycoumarin glucuronide enable real-time enzyme activity monitoring, contrasting with Meprobamate’s role in excretion studies .

Research Implications

- Drug Development : N-glucuronidation of carbamates like Meprobamate informs the design of drugs with improved metabolic stability .

- Enzyme Kinetics : Methyl β-D-glucuronide’s use in UGT assays provides mechanistic insights applicable to Meprobamate’s metabolism .

- Diagnostics: Probes like 7-Hydroxycoumarin glucuronide complement Meprobamate’s metabolite in studying enzyme dysfunction .

Biological Activity

Meprobamate N-beta-D-glucuronide sodium salt is a metabolite of the anxiolytic drug meprobamate, which has been widely used for its sedative and muscle relaxant effects. Understanding the biological activity of this compound is essential for evaluating its pharmacological properties, potential therapeutic applications, and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanism of action, and relevant case studies.

- Chemical Formula : C₁₅H₂₅N₂NaO₁₀

- Molecular Weight : 392.44 g/mol

- CAS Number : 71750011

Pharmacokinetics

Meprobamate is primarily metabolized in the liver, where it undergoes glucuronidation to form Meprobamate N-beta-D-glucuronide. The pharmacokinetic parameters of meprobamate and its metabolites are critical in understanding their biological activity.

Key Pharmacokinetic Parameters

| Parameter | Meprobamate (Single Dose) | Meprobamate N-beta-D-glucuronide |

|---|---|---|

| Cmax (μg/mL) | 2.5 ± 0.5 | Not specifically reported |

| Tmax (hours) | 4.5 ± 1.9 | Not specifically reported |

| Half-life (hours) | 9.6 ± 1.5 | Not specifically reported |

| Bioavailability | Not determined | Not specifically reported |

The conversion to glucuronide conjugates enhances the solubility and facilitates renal excretion, which is crucial for the elimination of meprobamate from the body .

Meprobamate acts primarily as a central nervous system depressant. It modulates neurotransmitter systems, particularly by enhancing the effects of gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects. The glucuronide form may exhibit altered pharmacological activity compared to its parent compound due to differences in receptor binding affinities and metabolic pathways .

Enzyme Immunoassay Studies

Studies utilizing enzyme immunoassays have shown that Meprobamate N-beta-D-glucuronide can be detected in urine samples following administration of meprobamate. The presence of this metabolite is significant for both therapeutic monitoring and forensic analysis .

- Detection Method : Enzyme Immunoassay

- Cutoff Levels : Positive results are typically defined at concentrations above 100 ng/mL.

Toxicological Studies

Research on the safety profile of meprobamate and its metabolites indicates that while meprobamate has been associated with various side effects, including sedation and potential dependence, the glucuronide forms are generally considered less toxic due to their rapid excretion .

Case Studies

- Case Study on Sedative Effects :

- Forensic Toxicology :

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Meprobamate N-beta-D-glucuronide sodium salt?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify glucuronide conjugation at the carbamate nitrogen and sodium salt formation. Compare chemical shifts with established data for similar glucuronides (e.g., ethinamate N-glucuronide) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion ([M–Na]) and fragmentation patterns consistent with β-D-glucuronide linkages.

- X-ray Crystallography : For crystalline forms, crystallize the compound and resolve its structure to validate the β-D-configuration and sodium coordination .

Q. What are reliable methods for detecting and quantifying this compound in biological matrices?

- Methodological Answer :

- Enzymatic Hydrolysis + LC-MS/MS : Hydrolyze samples with β-glucuronidase to release free meprobamate, followed by LC-MS/MS quantification. Validate specificity using negative controls (e.g., enzyme inhibitors) .

- Chromogenic Substrates : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) in competitive assays to indirectly quantify glucuronide levels via fluorescence detection .

- Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the polar glucuronide from plasma or urine .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

- Methodological Answer :

- Enzymatic Synthesis : Use UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B7) in vitro with meprobamate and UDP-glucuronic acid. Monitor reaction kinetics and optimize pH (7.4), temperature (37°C), and cofactor concentrations .

- Purification : Apply reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Assess purity via diode-array detection (DAD) at 210–280 nm .

- Batch Consistency : Perform peptide-like quality control (QC) protocols, including MS, -NMR, and elemental analysis, to minimize variability in sodium content and hydration .

Q. How do species-specific differences impact the metabolic formation of this compound?

- Methodological Answer :

- In Vivo Cross-Species Studies : Administer meprobamate to rabbits, rats, and humanized liver models. Collect urine/hepatic microsomes and quantify glucuronide levels via LC-MS. Note that rabbits show higher N-glucuronidation efficiency compared to rodents .

- In Vitro UGT Profiling : Incubate meprobamate with recombinant UGT isoforms (e.g., human UGT1A9, UGT2B7) to identify species-specific catalytic activity. Use kinetic parameters (, ) to model metabolic rates .

Q. How can contradictory data on the metabolic stability of this compound be resolved?

- Methodological Answer :

- Comparative Stability Assays : Incubate the glucuronide in simulated physiological conditions (pH 7.4 buffer, 37°C) and measure degradation rates. Compare with in vivo half-life data to identify discrepancies between chemical and enzymatic hydrolysis .

- Isotope-Labeled Tracers : Synthesize - or -labeled analogs to track degradation pathways via MS/MS. This clarifies whether instability arises from glucuronide cleavage or sodium dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.